molecular formula C8H6N2O3 B12861313 2-Methyl-7-nitrobenzo[d]oxazole

2-Methyl-7-nitrobenzo[d]oxazole

Cat. No.: B12861313
M. Wt: 178.14 g/mol
InChI Key: ANSREMDBTDWIJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitrobenzo[d]oxazole typically involves the nitration of 2-methylbenzoxazole. This can be achieved by treating 2-methylbenzoxazole with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-7-nitrobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitrobenzo[d]oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-nitrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group on the benzoxazole ring allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-methyl-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3/c1-5-9-6-3-2-4-7(10(11)12)8(6)13-5/h2-4H,1H3

InChI Key

ANSREMDBTDWIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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